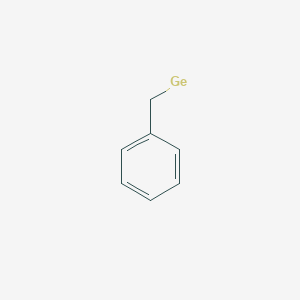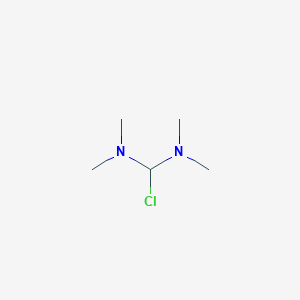
Methanediamine, 1-chloro-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C5H14ClN2 It is a derivative of methanediamine, where one hydrogen atom is replaced by a chlorine atom, and all nitrogen atoms are substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of methanediamine with methyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution of hydrogen atoms with methyl groups. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Substitution: Products include various substituted methanediamines depending on the nucleophile used.
Oxidation: Amine oxides are the primary products.
Reduction: Secondary or tertiary amines are formed.
Applications De Recherche Scientifique
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methanediamine, N,N-dimethyl-: Contains fewer methyl groups, resulting in different chemical properties and reactivity.
Methanediamine, 1-bromo-N,N,N’,N’-tetramethyl-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methanediamine, 1-chloro-N,N,N’,N’-tetramethyl- is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in chemical research.
Propriétés
Numéro CAS |
119522-07-5 |
|---|---|
Formule moléculaire |
C5H13ClN2 |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
1-chloro-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C5H13ClN2/c1-7(2)5(6)8(3)4/h5H,1-4H3 |
Clé InChI |
GPCJICLZGTYMGR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


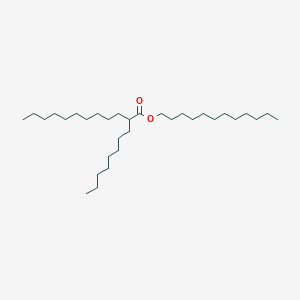

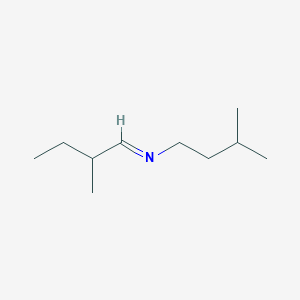

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
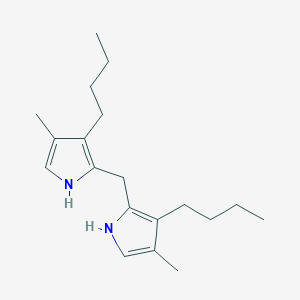

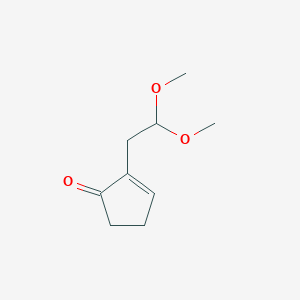
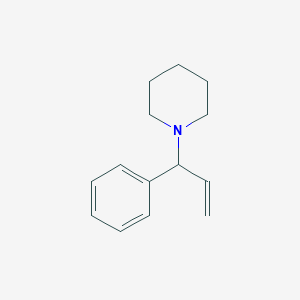

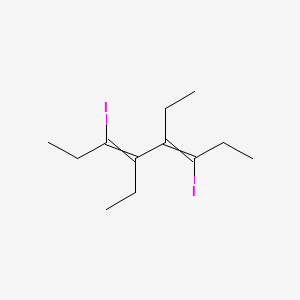
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

